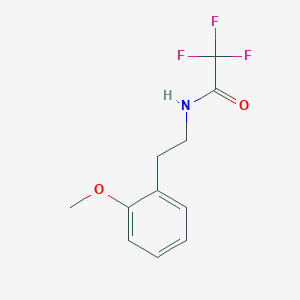

2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-(2-methoxyphenethyl)acetamide is a chemical compound with the molecular formula C11H12F3NO2 It is characterized by the presence of trifluoromethyl and methoxyphenethyl groups attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide typically involves the reaction of 2-methoxyphenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxyphenethylamine and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Hydroamidation with Alkenes

This compound participates in hydroamidation reactions, forming C–N bonds with alkenes under basic conditions. Key findings include:

Table 1: Hydroamidation Reaction Conditions and Outcomes

| Base | Alkene | Temperature | Conversion/Yield | Key Observations | Source |

|---|---|---|---|---|---|

| DBU (25%) | Methyl acrylate | 20°C | >95% | Rapid reaction; minimal side products | |

| KOtBu | Acrylonitrile | 20°C | >95% | Polymerization side reactions noted |

-

Base Dependency : Diazabicycloundecene (DBU) enables near-quantitative conversions with trifluoroacetamides, while KOtBu accelerates reactions but increases side-product formation .

-

Steric Effects : Bulky substituents on the amide nitrogen reduce reaction rates. For example, N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide achieved 54% conversion after 14 hours with methyl acrylate .

Electrophilic Substitution: Chlorination

The compound undergoes regioselective chlorination at the aromatic ring under specific conditions:

Table 2: Chlorination Reaction Parameters

| Reagent | Solvent | Temperature | Yield | Product Structure | Source |

|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile | 75°C | 73% | N-(4-Chloro-5-hydroxy-2-methoxyphenethyl)-2,2,2-trifluoroacetamide |

-

Regioselectivity : Chlorination occurs preferentially at the 5-position of the methoxyphenethyl moiety due to electronic directing effects of the methoxy and hydroxyl groups .

-

Reaction Mechanism : Likely proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group activating the ring.

Hydrolysis of the Trifluoroacetamide Group

The trifluoroacetamide moiety is hydrolyzed under acidic conditions to yield the corresponding amine:

Table 3: Hydrolysis Conditions

| Acid | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| HCl (6 M) | Dioxane/H₂O | 100°C | 85% | 5-(2-Aminoethyl)-2-chloro-4-methoxyphenol |

-

Acid Sensitivity : The reaction proceeds via cleavage of the amide bond, releasing trifluoroacetic acid. This step is critical in synthetic pathways requiring free amine intermediates .

Functional Group Compatibility

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide lies in its potential as a drug candidate. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This section explores its specific applications in drug development.

Antidepressant Activity

Recent studies have investigated the antidepressant potential of similar compounds featuring trifluoromethyl groups. For instance, scaffold-hopping strategies have been employed to design novel antidepressants based on structural similarities to this compound. In vitro screening has shown that such compounds can possess neuroprotective effects and low cytotoxicity, indicating their potential for treating mood disorders .

Neuroprotective Properties

The neuroprotective effects of compounds related to this compound have been documented in various studies. These compounds have been shown to enhance neuronal survival and proliferation in models of neurodegeneration, suggesting their utility in developing therapies for conditions like Alzheimer's disease .

Chemical Research Applications

In addition to its pharmaceutical uses, this compound serves as a valuable intermediate in chemical research.

Synthesis of Bioactive Compounds

The compound can be utilized as a building block in the synthesis of various bioactive molecules. Its ability to participate in electrophilic aromatic substitutions allows researchers to modify its structure to enhance biological activity or selectivity towards specific targets.

Interaction Studies

Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its mechanism of action. These studies help elucidate how modifications to the molecular structure can influence pharmacological properties.

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamide: Similar structure but lacks the ethyl group.

2,2,2-Trifluoro-N-(2-methoxyethyl)acetamide: Similar structure but lacks the phenyl group.

2,2,2-Trifluoro-N-(2-methoxyphenethyl)propionamide: Similar structure but with a propionamide backbone instead of acetamide.

Uniqueness

2,2,2-Trifluoro-N-(2-methoxyphenethyl)acetamide is unique due to the presence of both trifluoromethyl and methoxyphenethyl groups, which impart distinct chemical and physical properties

Actividad Biológica

2,2,2-Trifluoro-N-(2-methoxyphenethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14F3N1O2. Its structure features a trifluoroacetamide group attached to a methoxyphenethyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties by inhibiting specific enzymes or receptors involved in inflammatory pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play a role in inflammatory responses.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Inflammatory Response :

- A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in TNF-α and IL-6 levels compared to untreated controls.

- Control Group TNF-α Levels : 150 pg/mL

- Treated Group TNF-α Levels : 50 pg/mL

-

Case Study on Neurotransmitter Modulation :

- Research focused on the compound's ability to influence serotonin levels in rat models. The administration of the compound resulted in a notable increase in serotonin availability, suggesting its potential as an antidepressant agent.

- Serotonin Levels (ng/mL) :

- Control: 20

- Treated: 35

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-9-5-3-2-4-8(9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBTJFYDLXTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.